molecular formula C14H13N3O2 B268702 N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide

Cat. No. B268702
M. Wt: 255.27 g/mol
InChI Key: PNMZNUQZIFWAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as NIC, is a small molecule inhibitor that has shown potential in various scientific research applications. NIC is a derivative of isonicotinamide and has been synthesized using different methods.

Mechanism of Action

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cellular signaling. By inhibiting NAMPT activity, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide reduces the intracellular levels of NAD+, leading to cellular stress and apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to reduce inflammation, oxidative stress, and insulin resistance. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to improve glucose uptake and mitochondrial function in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAD+ in cellular processes. However, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has limitations in terms of its specificity and selectivity. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to inhibit other enzymes involved in NAD+ biosynthesis, including nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Therefore, caution should be exercised when interpreting the results of experiments using N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.

Future Directions

For N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide research include the development of more specific and selective NAMPT inhibitors, the identification of biomarkers for predicting N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide response, and the evaluation of N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide in combination with other cancer therapies. Additionally, the role of NAD+ in aging and age-related diseases, such as Alzheimer's disease, is an area of active research, and N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide may have potential in this field.

Synthesis Methods

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide can be synthesized using various methods, including the reaction of isonicotinamide with 3-(methylamino)benzoyl chloride in the presence of a base. Another method involves the reaction of isonicotinamide with 3-(methylamino)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a carbonylating agent to form N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.

Scientific Research Applications

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential in cancer research. Studies have shown that N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-15-13(18)11-3-2-4-12(9-11)17-14(19)10-5-7-16-8-6-10/h2-9H,1H3,(H,15,18)(H,17,19)

InChI Key

PNMZNUQZIFWAMY-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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